molecular formula C19H25NO3 B6670937 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B6670937
M. Wt: 315.4 g/mol
InChI Key: NKAWQTYZGBZLTQ-QRFGZVGRSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[25]octane-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system and an oxolane ring

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(16-12-19(16)7-10-22-11-8-19)20-13-15-6-9-23-17(15)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,21)/t15-,16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAWQTYZGBZLTQ-QRFGZVGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2CC23CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2CC23CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring and the spirocyclic system. Common synthetic routes may involve:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.

    Spirocyclic System Formation: This step often involves intramolecular cyclization reactions, which can be facilitated by using strong bases or acids as catalysts.

    Amide Bond Formation: The final step involves coupling the oxolane-spirocyclic intermediate with an appropriate amine to form the carboxamide group. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2.5]octane-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-6-oxaspiro[2

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